molecular formula C24H23BrN2O4 B10951792 methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10951792
M. Wt: 483.4 g/mol
InChI Key: MDZXFRGIYVPQOS-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with formaldehyde and dimethylphenylamine to form the bromophenoxy intermediate.

    Cyclization and Amination: The bromophenoxy intermediate undergoes cyclization with cyanoacetic acid and subsequent amination to introduce the amino group.

    Esterification: The final step involves esterification with methanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in different types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H23BrN2O4

Molecular Weight

483.4 g/mol

IUPAC Name

methyl 6-amino-4-[5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H23BrN2O4/c1-13-9-14(2)17(10-16(13)12-30-20-8-6-5-7-19(20)25)22-18(11-26)23(27)31-15(3)21(22)24(28)29-4/h5-10,22H,12,27H2,1-4H3

InChI Key

MDZXFRGIYVPQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC2=CC=CC=C2Br)C3C(=C(OC(=C3C(=O)OC)C)N)C#N)C

Origin of Product

United States

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